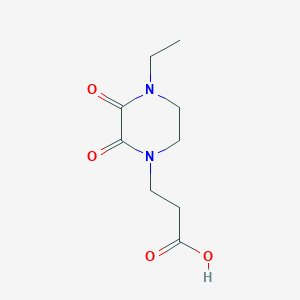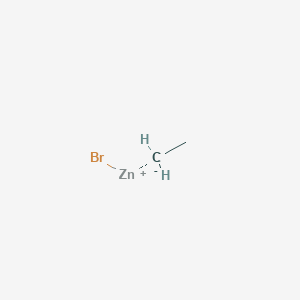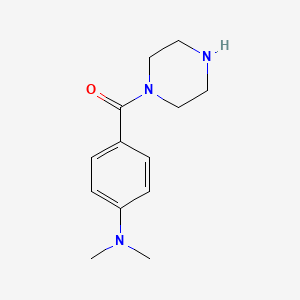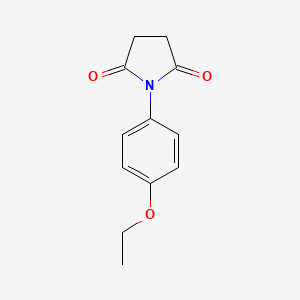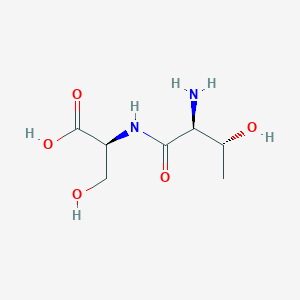
H-Thr-ser-OH
Descripción general
Descripción
Mecanismo De Acción
Target of Action
H-Thr-Ser-OH, also known as L-threonyl-L-serine, is a dipeptide formed from L-threonine and L-serine residues It’s known that ser/thr phosphatases play significant roles in regulating neuronal insulin signaling .
Mode of Action
Ser/thr phosphatases are known to regulate insulin signaling and insulin resistance in the neuronal system . These phosphatases recognize the Ser and Thr residues of the eEF1A1 and eEF1A2 isoforms and regulate their involvement in cellular processes like cell survival and apoptosis .
Biochemical Pathways
Ser/thr phosphatases are known to be involved in the regulation of insulin signaling . Insulin signaling is a complex process that involves a series of phosphorylation and dephosphorylation events, which are regulated by kinases and phosphatases .
Result of Action
The involvement of ser/thr phosphatases in regulating insulin signaling suggests that this compound could potentially influence cellular processes related to insulin signaling, such as glucose homeostasis .
Análisis Bioquímico
Biochemical Properties
H-Thr-ser-OH, being a dipeptide, can participate in peptide bond formation and cleavage reactions. It can interact with enzymes such as peptidases and transpeptidases, which are involved in protein synthesis and degradation . The nature of these interactions is largely dependent on the specific enzyme and the surrounding biochemical environment.
Cellular Effects
The effects of this compound on cellular processes are not fully understood. It is known that amino acids and peptides can influence cell function in various ways. For instance, they can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is likely to involve interactions with biomolecules such as enzymes and other proteins. These interactions could lead to changes in enzyme activity or gene expression
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It is known that the effects of peptides can vary with dosage, with potential threshold effects and toxic effects at high doses .
Metabolic Pathways
This compound is likely to be involved in metabolic pathways related to protein synthesis and degradation, given its nature as a dipeptide. It may interact with enzymes involved in these pathways, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues would be an important aspect of its biochemical activity. This could involve interactions with transport proteins or other mechanisms of cellular uptake and distribution .
Subcellular Localization
The subcellular localization of this compound could influence its activity or function. For instance, if it is localized to specific compartments or organelles within the cell, this could impact its interactions with other molecules and its overall function .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-Thr-ser-OH typically involves solid-phase peptide synthesis (SPPS). In this method, the amino acids threonine and serine are sequentially added to a solid support, with each addition followed by deprotection and coupling steps. The use of protecting groups, such as the tetrahydropyranyl (Thp) group, is crucial to prevent side reactions during the synthesis .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The process involves the use of large quantities of reagents and solvents, and the final product is purified using techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
H-Thr-ser-OH can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups of threonine and serine can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups in the peptide backbone can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides and thiolates can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the peptide backbone can produce alcohols.
Aplicaciones Científicas De Investigación
H-Thr-ser-OH has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
H-Thr-ser-OH can be compared with other dipeptides such as:
H-Ser-ser-OH: Composed of two serine residues, it has similar properties but lacks the additional methyl group present in threonine.
H-Thr-thr-OH: Composed of two threonine residues, it has similar properties but with an additional hydroxyl group.
H-Ala-ser-OH: Composed of alanine and serine, it has different properties due to the absence of the hydroxyl group in alanine.
This compound is unique due to the presence of both threonine and serine, which provide distinct chemical and biological properties .
Propiedades
IUPAC Name |
(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O5/c1-3(11)5(8)6(12)9-4(2-10)7(13)14/h3-5,10-11H,2,8H2,1H3,(H,9,12)(H,13,14)/t3-,4+,5+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDLGHLJTHMDII-WISUUJSJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CO)C(=O)O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Threonylserine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029070 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
61043-86-5 | |
| Record name | Threonylserine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029070 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


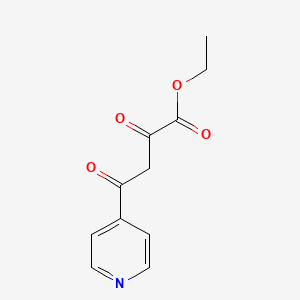
![Methyl 3-{[(4-methoxyphenyl)methyl]amino}-2-methylpropanoate](/img/structure/B3146838.png)
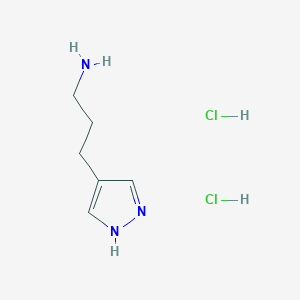


![Benzenemethanol, alpha-[(1R)-1-aminoethyl]-3-hydroxy-, (alphaS)-](/img/structure/B3146879.png)
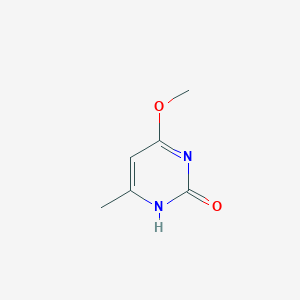

![4-Chloro-6-methyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B3146891.png)
![(Propan-2-yl)[(thiophen-2-yl)methyl]amine hydrochloride](/img/structure/B3146899.png)
